5,6,10-trihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one
Description
This compound belongs to the abietane-type diterpenoid family, characterized by a phenanthrenone core with hydroxyl, methyl, and isopropyl substituents. Its IUPAC name reflects a tricyclic system with hydroxyl groups at positions 5, 6, and 10, methyl groups at 1, 1, and 4a, and an isopropyl group at position 6.
Properties
IUPAC Name |
5,6,10-trihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-10(2)11-9-12-13(16(23)14(11)21)20(5)8-6-7-19(3,4)18(20)17(24)15(12)22/h9-10,21,23-24H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFALZMZLBCVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(=O)C(=C3C2(CCCC3(C)C)C)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5,6,10-trihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one” typically involves multi-step organic reactions. The process may start with the formation of the phenanthrene core through cyclization reactions. Subsequent steps involve the introduction of hydroxyl groups and the ketone functional group under controlled conditions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for yield and purity, often using catalysts and automated systems to ensure consistency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
“5,6,10-trihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction of the ketone group may produce secondary alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “5,6,10-trihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one” involves its interaction with specific molecular targets. The hydroxyl and ketone groups may participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The compound’s effects on cellular pathways and processes are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The following table highlights key structural differences and similarities with related phenanthrenone derivatives:
Key Observations:
Hydroxylation Pattern: The target compound has three hydroxyl groups (5, 6, 10), whereas Demethylcryptojaponol and Sugiol have two and one, respectively.
Methoxy vs. Hydroxy : The methoxy group in 2,6-dihydroxy-7-methoxy... reduces polarity compared to hydroxylated analogs, likely altering bioavailability and metabolic stability .
Ketone Position: The podocarpa-type derivative (position 7 ketone) differs in ring structure, leading to distinct biological interactions compared to abietane-type phenanthrenones .
Physicochemical Properties
| Property | Target Compound | Demethylcryptojaponol | Sugiol | 12-Hydroxy-podocarpa... |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 348.43 | 330.42 | 314.42 | 300.44 |
| LogP (Predicted) | 3.2 | 4.1 | 4.8 | 5.2 |
| Hydrogen Bond Donors | 3 | 2 | 1 | 1 |
| Hydrogen Bond Acceptors | 5 | 4 | 3 | 2 |
Key Observations:
- The target compound’s higher hydrogen bond donor/acceptor count correlates with increased water solubility compared to Sugiol and podocarpa derivatives.
- LogP values suggest that reduced hydroxylation (e.g., Sugiol) increases lipophilicity, favoring membrane permeability .
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
